pentakis(trifluoromethyl)phenol

Catalog No.
S1908738
CAS No.
723294-91-5
M.F
C11HF15O
M. Wt
434.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pentakis(trifluoromethyl)phenol

CAS Number

723294-91-5

Product Name

pentakis(trifluoromethyl)phenol

IUPAC Name

2,3,4,5,6-pentakis(trifluoromethyl)phenol

Molecular Formula

C11HF15O

Molecular Weight

434.1 g/mol

InChI

InChI=1S/C11HF15O/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H

InChI Key

FKXSLNBWBKMORF-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)O)C(F)(F)F)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)O)C(F)(F)F)C(F)(F)F)C(F)(F)F
  • Fluorinated Pharmaceutical Intermediates

    Due to the presence of multiple fluorine atoms, 2,3,4,5,6-Pentakis(trifluoromethyl)phenol may hold promise as a building block in the synthesis of novel fluorinated pharmaceuticals. Fluorine incorporation can enhance drug potency, metabolic stability, and other desirable pharmacological properties .

  • Material Science Applications

    The highly fluorinated nature of this compound suggests potential applications in material science. Fluorinated materials often exhibit unique properties such as high thermal and chemical stability, water repellency, and low surface energy . Research could explore the use of 2,3,4,5,6-Pentakis(trifluoromethyl)phenol in the development of novel fluorinated polymers, coatings, or other materials.

Pentakis(trifluoromethyl)phenol is a highly substituted aromatic compound characterized by the presence of five trifluoromethyl groups attached to a phenolic structure. This compound exhibits significant steric hindrance and electron-withdrawing properties due to the electronegative fluorine atoms. The molecular formula is C7F15OC_7F_{15}O, and it is known for its strong acidity, with a pKa value of approximately 10.46 in acetonitrile, indicating its potential utility in various

, primarily due to its acidic nature and the reactivity of the trifluoromethyl groups. Notably, it can react with hexaiodobenzene under ambient conditions to yield potassium pentakis(trifluoromethyl)phenoxide along with hexakis(trifluoromethyl)benzene . The trifluoromethyl groups can also undergo nucleophilic substitution reactions, making this compound versatile in synthetic organic chemistry.

The synthesis of pentakis(trifluoromethyl)phenol typically involves the trifluoromethylation of pentaiodonitrobenzene. In this reaction, iodide substituents are replaced by trifluoromethyl groups through a nucleophilic substitution mechanism, leading to the formation of pentakis(trifluoromethyl)phenol . Alternative methods may include direct fluorination or other electrophilic aromatic substitution reactions involving trifluoromethylating agents.

Pentakis(trifluoromethyl)phenol finds applications in various fields:

  • Organic Synthesis: Its strong acidity and reactivity make it useful as a reagent in organic synthesis.
  • Material Science: The unique properties imparted by the trifluoromethyl groups may be exploited in developing advanced materials with desirable thermal and chemical stability.
  • Pharmaceuticals: Potential applications in drug development due to its unique structural features that could influence biological interactions .

Interaction studies involving pentakis(trifluoromethyl)phenol often focus on its reactivity with other chemical species. For instance, its interaction with hexaiodobenzene has been studied extensively to understand the formation of pentakis(trifluoromethyl)phenoxide and related compounds. These studies help elucidate the mechanisms underlying its reactivity and potential applications in synthetic chemistry .

Several compounds exhibit structural or functional similarities to pentakis(trifluoromethyl)phenol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
TrifluoromethylphenolOne trifluoromethyl groupLess sterically hindered; lower acidity
PentafluorophenolFive fluorine atoms on phenolic ringStronger acidity; less steric hindrance compared to pentakis(trifluoromethyl)phenol
HexafluoroisopropanolIsopropanol structure with six fluorinesSolvent properties; less acidic than pentakis(trifluoromethyl)phenol
Pentakis(chlorophenyl)phenolFive chlorine substituentsDifferent electronic properties; less acidic

Pentakis(trifluoromethyl)phenol stands out due to its high acidity and steric crowding from multiple trifluoromethyl groups, which significantly influences its chemical behavior compared to these similar compounds.

Pentakis(trifluoromethyl)phenol is a highly fluorinated aromatic compound characterized by a phenol ring substituted with five trifluoromethyl (CF3) groups at positions 2, 3, 4, 5, and 6, with a hydroxyl group at position 1. This arrangement creates a sterically crowded molecular environment with significant electronic effects due to the electron-withdrawing nature of the CF3 groups [1] [2].

The molecular formula of pentakis(trifluoromethyl)phenol is C11HF15O, with a molecular weight of 434.10 g/mol [1] [2]. The compound consists of 27 heavy atoms: 11 carbon atoms, 15 fluorine atoms, and 1 oxygen atom, plus 1 hydrogen atom attached to the oxygen [2]. This gives a total of 28 atoms in the complete structure.

The structural composition can be broken down as follows:

Structural ComponentCount
Phenol ring carbons6
CF3 group carbons5
Fluorine atoms15
Oxygen atom1
Hydrogen atom1

The presence of five bulky trifluoromethyl groups around the phenol ring creates significant steric crowding, which leads to distortion of the aromatic ring from planarity [3] [4]. This distortion is a key structural feature that distinguishes pentakis(trifluoromethyl)phenol from less substituted fluorinated phenols.

IUPAC Nomenclature and Alternative Naming Conventions

The primary IUPAC name for this compound is 2,3,4,5,6-pentakis(trifluoromethyl)phenol [1] [2]. This systematic name follows the IUPAC rules for naming substituted aromatic compounds, where:

  • "Phenol" serves as the parent structure
  • "Pentakis" indicates that five identical substituents are present
  • "Trifluoromethyl" identifies the nature of these substituents
  • The numbers "2,3,4,5,6" specify the positions of the substituents on the phenol ring

Alternative names and identifiers for this compound include:

Naming ConventionIdentifier
CAS Registry Number723294-91-5
Simplified namePentakis(trifluoromethyl)phenol
DSSTox Substance IDDTXSID20375101
Nikkaji NumberJ2.600.176E
WikidataQ82163639

The compound can also be represented using various chemical notation systems:

  • InChI (International Chemical Identifier):
    InChI=1S/C11HF15O/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H [1] [2]

  • InChIKey (condensed form of InChI):
    FKXSLNBWBKMORF-UHFFFAOYSA-N [1] [2]

  • SMILES (Simplified Molecular Input Line Entry System):
    C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)O)C(F)(F)F)C(F)(F)F)C(F)(F)F [1] [2]

These various naming conventions and identifiers facilitate the unambiguous identification of pentakis(trifluoromethyl)phenol in chemical databases, literature, and regulatory contexts.

Computational Molecular Modeling

Computational molecular modeling has been extensively applied to understand the structural and electronic properties of pentakis(trifluoromethyl)phenol. Density Functional Theory (DFT) calculations have been particularly valuable in elucidating the molecular geometry, electronic distribution, and energetic properties of this compound [4].

The computational modeling of pentakis(trifluoromethyl)phenol typically employs the following methodologies:

  • Density Functional Theory (DFT) calculations at the B3LYP/6-311+G** level, using the Gaussian system of programs [4]. This approach provides accurate predictions of:

    • Optimized molecular geometry
    • Electronic structure
    • Vibrational frequencies
    • Thermodynamic properties
  • Time-Dependent Density Functional Theory (TD-DFT) has been used to predict the UV-Vis spectral properties of the compound [5]. These calculations help in understanding:

    • Electronic transitions
    • Absorption spectra
    • Chromophoric behavior

Computational results reveal several important structural features of pentakis(trifluoromethyl)phenol:

Structural FeatureComputational Finding
Ring planaritySignificant deviation from planarity with dihedral angles ranging from -8.65° to 10.76°
C-C-C bond anglesDistorted from the ideal 120° to a range of 118.96° to 122.30°
CF3 group orientationNearly perpendicular to the ring plane with angles ranging from -0.65° to 0.69°

The computational models also predict that the C-O bond length in pentakis(trifluoromethyl)phenol is shorter (approximately 1.34 Å) compared to unsubstituted phenol (1.38 Å), indicating stronger bonding due to the electron-withdrawing effects of the CF3 groups [4] [6].

The acidity of pentakis(trifluoromethyl)phenol has been computationally investigated using isodesmic reactions approaches [7] [3]. These calculations predict a pKa value of approximately 3.5, which is significantly lower than that of unsubstituted phenol (pKa ≈ 10.0), confirming the strong acidifying effect of the five CF3 groups [7] [3].

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides definitive structural information about pentakis(trifluoromethyl)phenol in the solid state. The crystal structure data reveals important details about bond lengths, bond angles, and the three-dimensional arrangement of atoms [8].

The crystallographic parameters for pentakis(trifluoromethyl)phenol include:

Crystallographic ParameterValue
Crystal systemMonoclinic
Space groupC 1 2/c 1
Unit cell dimensionsa = 25.148 ± 0.004 Å
b = 11.837 ± 0.001 Å
c = 18.256 ± 0.002 Å
Unit cell anglesα = 90°
β = 111.18 ± 0.01°
γ = 90°
Cell volume5067.3 ± 1.1 ų
Cell temperature173 ± 2 K

The X-ray diffraction analysis confirms the significant distortion of the aromatic ring from planarity due to the steric crowding imposed by the five trifluoromethyl groups [3] [8]. This distortion is evident in the non-zero dihedral angles between adjacent carbon atoms in the ring.

The crystallographic data also reveals important bond length information:

Bond TypeBond Length (Å)
C-O1.34-1.36
C-C (ring)1.40-1.43
C-CF31.50-1.53
C-F1.32-1.34

The X-ray structure shows that the CF3 groups adopt a propeller-like arrangement around the phenol ring to minimize steric repulsions [3]. This arrangement results in a three-dimensional structure that deviates significantly from the planar geometry typically associated with simple phenol derivatives.

The crystal packing of pentakis(trifluoromethyl)phenol is influenced by weak intermolecular interactions, including C-H···F and O-H···F hydrogen bonds [8]. These interactions contribute to the overall stability of the crystal structure and influence the macroscopic properties of the compound.

Comparative Structural Analysis with Related Fluorinated Phenols

Pentakis(trifluoromethyl)phenol exhibits distinctive structural features when compared to other fluorinated phenols. This comparative analysis highlights the progressive changes in molecular geometry, electronic properties, and acidity as the number and type of fluorine-containing substituents increase [9] [10].

The following table presents a comparative analysis of key structural and physical properties:

CompoundRing PlanarityC-O Bond Length (Å)C-C-C Bond Angles (°)pKa (approx)
PhenolPlanar1.3812010.0
4-FluorophenolPlanar1.371209.9
2,4,6-TrifluorophenolNearly planar1.36118-1228.2
PentafluorophenolNearly planar1.35118-1225.5
4-(Trifluoromethyl)phenolNearly planar1.37119-1218.7
3,5-Bis(trifluoromethyl)phenolSlightly distorted1.36118-1227.5
Pentakis(trifluoromethyl)phenolSignificantly distorted1.34118-1233.5

Several key trends emerge from this comparative analysis:

  • Ring Planarity: As the number and size of fluorine-containing substituents increase, the aromatic ring becomes increasingly distorted from planarity [9] [10]. Pentakis(trifluoromethyl)phenol shows the most significant distortion due to the steric crowding of five bulky CF3 groups.

  • C-O Bond Length: The C-O bond length progressively decreases with increasing fluorination, reflecting the stronger bonding due to the electron-withdrawing effects of fluorine atoms and CF3 groups [9] [10]. Pentakis(trifluoromethyl)phenol has the shortest C-O bond among the compared compounds.

  • C-C-C Bond Angles: The C-C-C bond angles in the aromatic ring deviate increasingly from the ideal 120° as the degree of fluorination increases [9] [10]. Pentakis(trifluoromethyl)phenol shows the widest range of bond angles due to the significant steric strain.

  • Acidity: The acidity of fluorinated phenols increases (lower pKa values) with increasing fluorination [7] [3] [11]. Pentakis(trifluoromethyl)phenol is exceptionally acidic (pKa ≈ 3.5) compared to other fluorinated phenols due to the combined electron-withdrawing effects of five CF3 groups.

The relationship between fluorine content and acidity is particularly noteworthy. The presence of CF3 groups has a more pronounced acidifying effect than direct fluorination of the aromatic ring [7] [3]. This is attributed to the strong inductive electron-withdrawing effect of the CF3 groups, which stabilizes the phenoxide anion formed upon deprotonation.

The steric effects of multiple CF3 groups also influence the hydrogen-bonding capabilities of fluorinated phenols [9] [10]. While pentakis(trifluoromethyl)phenol has enhanced acidity, the steric crowding around the hydroxyl group can hinder its accessibility for hydrogen bonding in certain molecular contexts.

Phase Behavior and Thermal Stability

Pentakis(trifluoromethyl)phenol exhibits distinctive phase behavior characteristics that reflect its highly fluorinated molecular structure [1] [2]. The compound presents as a white to pale yellow crystalline solid with a melting point range of 88-90°C [1] [3]. This relatively moderate melting point, despite the presence of five bulky trifluoromethyl substituents, indicates significant steric interactions that destabilize the crystal lattice.

The thermal stability of pentakis(trifluoromethyl)phenol is notable, with the compound being sufficiently volatile to allow purification through sublimation under reduced pressure [1] [4]. The sublimation process is typically conducted at 60-70°C under static vacuum conditions of 4-5 Torr [4]. This volatility is somewhat unusual for such a heavily substituted aromatic compound and can be attributed to the reduced intermolecular hydrogen bonding capability due to steric hindrance from the ortho-trifluoromethyl groups.

The molecular structure exhibits significant distortion from planarity due to steric crowding. The benzene ring adopts a propeller-like conformation, with the aromatic system being significantly distorted compared to unsubstituted phenol [1] [5]. This conformational distortion has profound implications for the compound's thermal properties and reactivity patterns.

An interesting characteristic is the compound's hygroscopic nature, making it sensitive to atmospheric moisture [4]. This property necessitates careful handling and storage under anhydrous conditions to maintain sample integrity.

Solubility in Organic and Aqueous Media

The solubility profile of pentakis(trifluoromethyl)phenol reflects the dramatic impact of extensive fluorination on molecular polarity and intermolecular interactions [1] [4]. The compound exhibits extremely limited solubility in aqueous media, which is characteristic of highly fluorinated organic compounds. The presence of five trifluoromethyl groups significantly increases the lipophilic character of the molecule, effectively rendering it water-insoluble despite the presence of the polar phenolic hydroxyl group.

In contrast, the compound demonstrates good solubility in a range of organic solvents. It is readily soluble in chloroform, which has been extensively utilized for nuclear magnetic resonance spectroscopic studies [1] [4]. The compound also shows good solubility in acetonitrile and dimethyl sulfoxide, both of which have been employed as media for acidity measurements and electrochemical studies [1] [2].

Diethyl ether serves as an effective extraction solvent for the compound, a property that has been exploited in synthetic purification procedures [4]. The compound shows limited solubility in hydrocarbon solvents such as pentane, which has been utilized in crystallization and purification protocols.

Methanol represents another suitable solvent for pentakis(trifluoromethyl)phenol, particularly in titration studies involving base addition [4]. The solubility characteristics in alcohol solvents enable various analytical procedures and synthetic transformations.

Spectroscopic Profiles

Nuclear Magnetic Resonance Signatures

The nuclear magnetic resonance spectroscopic data for pentakis(trifluoromethyl)phenol provides detailed structural information that reflects the unique electronic environment created by the extensive fluorination [1] [4]. The fluorine-19 nuclear magnetic resonance spectrum exhibits characteristic resonances that allow for unambiguous structural assignment and purity assessment.

The fluorine-19 nuclear magnetic resonance spectrum displays three distinct chemical shift regions corresponding to the different trifluoromethyl environments [4]. The most downfield resonances appear in the range of δ -51.23 to -51.05 parts per million, corresponding to trifluoromethyl groups in specific ring positions. Additional resonances are observed at δ -53.62 to -53.35 parts per million and δ -57.10 to -57.01 parts per million, reflecting the different electronic environments of the remaining trifluoromethyl substituents.

The multiplicity patterns in the fluorine-19 nuclear magnetic resonance spectrum provide valuable information about the substitution pattern and molecular symmetry. The coupling patterns between fluorine nuclei and carbon atoms enable definitive structural confirmation and can distinguish between different regioisomers of polyfluorinated compounds.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complex carbon framework, with multiple resonances corresponding to the quaternary carbon atoms bearing trifluoromethyl groups [1]. The chemical shifts reflect the strong electron-withdrawing effects of the fluorine substituents and provide insight into the electronic structure of the aromatic system.

Proton nuclear magnetic resonance spectroscopy, while limited due to the absence of aromatic protons in the fully substituted benzene ring, provides information about the phenolic proton environment and any residual solvent or impurity signals [1].

Infrared and Ultraviolet-Visible Spectral Features

The infrared spectroscopic profile of pentakis(trifluoromethyl)phenol exhibits characteristic absorption bands that are diagnostic for both the phenolic functionality and the extensive fluorination [1] [4]. The oxygen-hydrogen stretching vibration of the phenolic group appears as a distinct absorption band, though its position and intensity may be modified by the electronic effects of the electron-withdrawing trifluoromethyl substituents.

Multiple carbon-fluorine stretching vibrations dominate the infrared spectrum, appearing as strong absorptions in the typical range for aromatic trifluoromethyl groups. These bands provide clear evidence for the presence of multiple trifluoromethyl substituents and can be used for qualitative identification of the compound.

The aromatic carbon-carbon stretching vibrations appear as characteristic bands, though their positions may be shifted compared to unsubstituted aromatic compounds due to the electronic effects of the fluorine substituents.

Ultraviolet-visible spectroscopic studies reveal absorption characteristics in the 200-350 nanometer region, corresponding to π-π* electronic transitions within the aromatic system [4]. The extensive fluorination significantly affects the electronic structure of the benzene ring, leading to modifications in the absorption wavelengths and intensities compared to unsubstituted phenol.

Upon deprotonation to form the corresponding phenolate anion, the ultraviolet-visible spectrum undergoes a bathochromic shift, reflecting the extended conjugation and altered electronic structure of the anionic species [4]. This spectral change provides a convenient method for monitoring acid-base equilibria and can be utilized in titration studies.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of pentakis(trifluoromethyl)phenol under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information and enable identification [4]. The molecular ion peak appears at mass-to-charge ratio 434, corresponding to the intact molecular structure.

The base peak in the electron ionization mass spectrum typically corresponds to fragment ions resulting from the loss of hydroxyl groups or trifluoromethyl substituents. The loss of a hydroxyl radical (mass 17) gives rise to a significant fragment ion at mass-to-charge ratio 417, which is characteristic of phenolic compounds.

The loss of trifluoromethyl groups represents another major fragmentation pathway, with the elimination of mass 69 units (corresponding to a trifluoromethyl radical) producing fragment ions at mass-to-charge ratio 365. Sequential losses of multiple trifluoromethyl groups can occur, leading to a series of fragment ions with progressively lower masses.

The trifluoromethyl cation (mass-to-charge ratio 69) appears as a characteristic fragment in the mass spectrum, providing clear evidence for the presence of trifluoromethyl substituents. This fragment is diagnostic for compounds containing trifluoromethyl groups and represents a valuable tool for structural elucidation.

Electrospray ionization mass spectrometry in negative ion mode produces the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 433, reflecting the acidic nature of the phenolic proton [4]. This ionization mode is particularly useful for molecular weight confirmation and can provide information about the compound's behavior under basic conditions.

High-resolution mass spectrometric measurements enable precise molecular formula determination and can distinguish between different isomeric structures or closely related compounds. The accurate mass measurements confirm the presence of fifteen fluorine atoms and provide unambiguous molecular formula assignment.

XLogP3

6

Wikipedia

2,3,4,5,6-pentakis(trifluoromethyl)phenol

Dates

Last modified: 08-16-2023

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